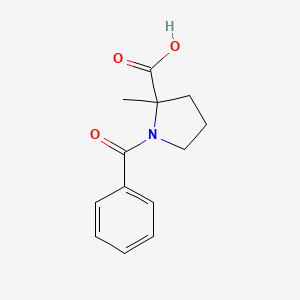

1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-benzoyl-2-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(12(16)17)8-5-9-14(13)11(15)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBGVLJOPVWVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137870-76-9 | |

| Record name | 1-benzoyl-2-methylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Engineering Durability and Precision: A Technical Guide to Alpha-Methylated Amino Acid Scaffolds

Executive Summary

In modern peptidomimetic drug design, the thermodynamic instability and rapid proteolytic degradation of natural peptides remain the primary bottlenecks to clinical translation. Alpha-methylation —the substitution of the alpha-proton (

This guide analyzes the physicochemical impact of alpha-methylation, specifically focusing on conformational restriction (the Thorpe-Ingold effect) and metabolic shielding . It provides a validated synthetic protocol for their asymmetric construction and examines their utility in hijacking active transport systems like LAT1 for Blood-Brain Barrier (BBB) penetration.

The Physics of Constraint: Conformational Locking

The introduction of an alpha-methyl group creates a profound steric constraint on the peptide backbone. Unlike natural amino acids, where the

The Thorpe-Ingold Effect & Helical Propensity

This steric bulk restricts the rotation of the

-

Restricted Space: The allowable Ramachandran space is compressed, forcing the backbone into specific folded regions.

-

Helical Promotion: Alpha-methylated residues, particularly

-aminoisobutyric acid (Aib) , are strong inducers of

Mechanistic Pathway of Conformational Locking

The following logic flow illustrates how alpha-methylation translates steric hindrance into secondary structure stabilization.

Figure 1.1: Mechanistic pathway showing how alpha-methylation forces secondary structure adoption via entropic reduction.

Metabolic Armor: Proteolytic Resistance

Natural peptides are rapidly cleaved by proteases (e.g., trypsin, chymotrypsin, pepsin). Alpha-methylation provides a dual-mechanism defense:

-

Steric Shielding: The methyl group physically blocks the active site of the protease, preventing the catalytic triad from accessing the scissile peptide bond.

-

Elimination of

-Proton: Many degradation pathways (and racemization) require the abstraction of the acidic

Data: Comparative Stability

The following table summarizes the half-life extension observed when substituting Alanine (Ala) with Aib or

| Peptide Scaffold | Modification | Serum Half-Life ( | Mechanism of Stability |

| Leu-Enkephalin | Native (Gly-Gly) | ~2-3 min | Rapid cleavage by aminopeptidases |

| Leu-Enkephalin | > 60 min | Steric occlusion of N-terminus | |

| Model Helix | Poly-Ala | ~4 hours | Susceptible to endopeptidases |

| Model Helix | Poly-Aib | > 48 hours | Helical compaction hides backbone |

Synthetic Methodology: Asymmetric Alkylation

Synthesizing quaternary alpha-amino acids requires high enantioselectivity, as the quaternary center is difficult to resolve later. The Myers' Pseudoephenamine Alkylation is the industry-standard protocol due to its robustness, high diastereoselectivity (dr > 95:1), and crystalline intermediates.

Protocol: Myers' Asymmetric Alkylation

Note: This protocol assumes standard Schlenk line techniques under an inert Argon atmosphere.

Reagents:

-

(S,S)-Pseudoephenamine glycinamide (Chiral Auxiliary)

-

Lithium Chloride (LiCl) - Essential for accelerating the reaction and preventing aggregation.

-

Lithium Diisopropylamide (LDA)

-

Electrophile (e.g., Methyl Iodide, Benzyl Bromide)

Step-by-Step Workflow:

-

Drying: Flame-dry a 3-neck round bottom flask containing LiCl (6.0 equiv) under high vacuum. Cool to room temperature under Argon.

-

Auxiliary Dissolution: Add (S,S)-pseudoephenamine glycinamide (1.0 equiv) dissolved in anhydrous THF.

-

Enolization: Cool the mixture to -78°C . Add LDA (2.1 equiv) dropwise via syringe pump over 20 minutes. The solution typically turns pale yellow, indicating enolate formation.

-

Alkylation: Add the electrophile (1.2 equiv) slowly. Stir at -78°C for 2 hours, then allow to warm to 0°C over 4 hours.

-

Quench & Workup: Quench with saturated aqueous

. Extract with EtOAc, dry over -

Hydrolysis (Cleavage): Reflux the alkylated intermediate in 1:1 Dioxane:NaOH (1M) for 12 hours to release the free

-methyl amino acid and recover the auxiliary.

Synthetic Logic Flow

Figure 3.1: The Myers' alkylation cycle relies on LiCl to break up enolate aggregates, ensuring high reactivity and stereocontrol.

Applications in Drug Design: The LAT1 Trojan Horse

While alpha-methylation increases lipophilicity slightly, its most profound transport application is in hijacking the L-Type Amino Acid Transporter 1 (LAT1) to cross the Blood-Brain Barrier (BBB).

Case Study: L-DOPA vs. Alpha-Methyl-DOPA

-

L-DOPA: A prodrug for dopamine. It crosses the BBB via LAT1 but is rapidly decarboxylated in the periphery by Aromatic L-Amino Acid Decarboxylase (AADC).

-

Alpha-Methyl-DOPA (Aldomet): The alpha-methyl group prevents peripheral decarboxylation (as the enzyme cannot abstract the alpha-proton). It still acts as a substrate for LAT1, crossing the BBB, where it is eventually processed into alpha-methyl-norepinephrine, a potent antihypertensive.

Key Insight for Researchers: When designing CNS-active peptides, incorporating alpha-methyl-phenylalanine or alpha-methyl-tyrosine residues can maintain affinity for LAT1 while rendering the cargo resistant to peripheral degradation.

References

-

Gentilucci, L., et al. (2010).

-Amino Acids and Peptides: Synthesis and Biological Activity. Current Medicinal Chemistry.[2] [Link] -

White, J. D., et al. (2013).

-Methyl -

Remesic, M., et al. (2020).

-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential.[4] Bioorganic & Medicinal Chemistry.[2][5] [Link] -

O'Kane, R. L., et al. (1999).[6] Transport of Amino Acids Across the Blood-Brain Barrier.[6][7][8][9][10] Journal of Biological Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biolo...: Ingenta Connect [ingentaconnect.com]

- 3. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

- 6. researchgate.net [researchgate.net]

- 7. Transport of Amino Acids Across the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure of the blood-brain barrier and its role in the transport of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transport of Amino Acids Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Conformationally Constrained Proline Analogs for Drug Design

Executive Summary

In medicinal chemistry, the conformational flexibility of peptides often leads to poor oral bioavailability and rapid metabolic clearance. Proline is the only proteinogenic amino acid with a secondary amine, naturally restricting the

This guide details the strategic deployment of conformationally constrained proline analogs —specifically fluorinated, bridged, and

Section 1: The Structural Imperative

Thermodynamics of the Proline Switch

The biological activity of proline-containing ligands is governed by two coupled equilibria:

-

Ring Puckering: The oscillation of the

atom relative to the -

Amide Isomerization: The rotation around the

bond (

Unlike other amino acids where the trans isomer (

The Stereoelectronic "Gauche" Effect

Substituents on the pyrrolidine ring can lock the ring pucker via the gauche effect . This is a quantum mechanical phenomenon where

-

4(R)-Fluoroproline: Electronegativity pulls the ring into the

-exo pucker. This conformation sterically favors the trans amide bond ( -

4(S)-Fluoroproline: Forces the ring into the

-endo pucker. This conformation stabilizes the cis amide bond (

Decision Framework for Analog Selection

Use the following logic flow to select the appropriate analog for your target.

Figure 1: Decision tree for selecting proline analogs based on conformational and metabolic requirements.

Section 2: High-Value Analogs & Physicochemical Properties

The following table summarizes key analogs used in FDA-approved drugs and advanced clinical candidates.

| Analog Class | Specific Compound | Structural Feature | Key Application | |

| Monocyclic | L-Proline | Unsubstituted | ~4.0 | Natural Reference |

| Monocyclic | (4R)-Fluoroproline | C4-F (Exo-pucker) | 6.7 | Collagen stability, Trans-locking |

| Monocyclic | (4S)-Fluoroproline | C4-F (Endo-pucker) | 2.5 | Cis-nucleation (Turns) |

| Bridged | 2-azabicyclo[3.1.0]hexane | Methanoproline | Locked | Saxagliptin (DPP-4 Inhibitor) |

| Bridged | 2-azabicyclo[2.1.1]hexane | Methanoproline | Locked | Rigid Scaffolds (HCV) |

| Substituted | Quaternary | Variable | Proteolytic resistance |

The "Methanoproline" Scaffold (Bicyclics)

Bridged analogs like 2-azabicyclo[3.1.0]hexane (found in Saxagliptin) are critical when the entropic penalty of binding must be minimized. By fusing a cyclopropane ring to the pyrrolidine, the ring is frozen in a specific pucker, effectively pre-paying the entropy cost of binding to the receptor.

Section 3: Case Study – Saxagliptin (DPP-4 Inhibitor)

Saxagliptin (Onglyza) represents the pinnacle of constrained proline design. The drug targets Dipeptidyl Peptidase-4 (DPP-4) to treat Type 2 Diabetes.[1][2]

-

Challenge: The S1 pocket of DPP-4 requires a hydrophobic residue that can form a covalent bond (via a nitrile warhead) with the active site Serine. Standard proline provided insufficient potency and metabolic stability.

-

Solution: The replacement of proline with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile .

-

Mechanism: The cyclopropane fusion locks the pyrrolidine ring, orienting the nitrile group perfectly for the nucleophilic attack by the enzyme's catalytic serine. This "pre-organization" increases potency by orders of magnitude compared to the flexible proline analog.

Section 4: Experimental Protocols

Protocol A: Synthesis of 2-Azabicyclo[2.1.1]hexane Scaffold

Context: This bridged analog is increasingly used to replace proline in peptide chains to induce specific turns. The synthesis relies on a photochemical or iodine-promoted cyclization.

Reagents:

-

Starting Material: N-Boc-2-amino-4-pentenoic acid (allylglycine derivative).

-

Reagents: Iodine (

), Sodium Bicarbonate (

Step-by-Step Workflow:

-

Iodocyclization: Dissolve N-Boc-allylglycine (10 mmol) in MeCN (50 mL). Add

(3 eq). -

Activation: Cool to 0°C. Add

(1.2 eq) portion-wise over 30 minutes. -

Reaction: Stir at room temperature for 12 hours. The iodine induces cyclization to the iodomethyl-pyrrolidine intermediate.

-

Ring Closure: Treat the intermediate with Lithium Hexamethyldisilazide (LiHMDS) in THF at -78°C to force the intramolecular displacement of the iodide, forming the [2.1.1] bridge.

-

Purification: Quench with

, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Solid-Phase Coupling of Hindered Proline Analogs

Context: Constrained analogs (especially

Optimized Coupling System:

-

Resin Preparation: Swell resin (e.g., 2-CTC or Rink Amide) in DMF for 30 min.

-

Activation:

-

Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory.

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIPEA (Diisopropylethylamine).

-

Stoichiometry: 3 eq Amino Acid : 2.9 eq HATU : 6 eq DIPEA.

-

-

Coupling:

-

Dissolve the constrained proline analog in minimal DMF (max 0.2 M).

-

Add to resin and shake for 4–6 hours (vs. standard 1 hour).

-

Double Coupling: Drain and repeat the coupling step with fresh reagents to ensure >99% conversion.

-

-

Monitoring: Use the Chloranil Test (sensitive for secondary amines) rather than the Kaiser test (primary amines only). A blue stain indicates incomplete coupling.

Figure 2: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for sterically hindered proline analogs.

References

-

Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry. Link

-

Jenkins, C. L., et al. (2004). Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability. Journal of Organic Chemistry. Link

-

Hamann, L. G., et al. (2005).[3] Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor.[2][3] Journal of Medicinal Chemistry. Link

-

Kubyshkin, V., & Mykhailiuk, P. K. (2024).[4] Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Link

-

Chernykh, A. V., et al. (2024).[4][5] Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry. Link

Sources

- 1. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid via Schotten-Baumann Reaction

Introduction

N-acylated amino acids are a pivotal class of molecules in medicinal chemistry and drug development, serving as crucial building blocks for peptidomimetics, chiral ligands, and complex pharmaceutical intermediates. The benzoyl moiety, in particular, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating its lipophilicity and metabolic stability. This guide provides a comprehensive overview and a detailed protocol for the synthesis of 1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid, a derivative of 2-methylproline, utilizing the robust and widely applicable Schotten-Baumann reaction. This document is intended for researchers, scientists, and drug development professionals seeking a practical, in-depth understanding of this synthetic transformation.

The Schotten-Baumann Reaction: A Cornerstone of N-Acylation

The Schotten-Baumann reaction, first described by German chemists Carl Schotten and Eugen Baumann in 1883, is a highly reliable method for the acylation of amines, alcohols, and phenols.[1][2][3] The reaction is typically performed under biphasic conditions, with an aqueous alkaline solution and an organic solvent.[1][3] The base, commonly sodium hydroxide, plays a dual role: it neutralizes the hydrochloric acid byproduct generated from the reaction of the amine with the acyl chloride, and it facilitates the deprotonation of the amine, enhancing its nucleophilicity.[2][4] This prevents the protonation of the starting amine, which would render it unreactive, thereby driving the reaction to completion.[2]

The general mechanism involves the nucleophilic attack of the deprotonated amine on the electrophilic carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to yield the final N-benzoylated product.

Experimental Workflow and Logic

The synthesis of 1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid is a multi-step process that requires careful execution and control of reaction parameters. The following diagram illustrates the overall workflow, from starting materials to the purified final product.

Caption: Experimental workflow for the synthesis of 1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid.

Detailed Experimental Protocol

This protocol is a representative method for the synthesis of 1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid. Due to the potential for steric hindrance from the alpha-methyl group, reaction times and temperatures may require optimization.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-Methylpyrrolidine-2-carboxylic acid | C₆H₁₁NO₂ | 129.16 | 10.0 | 1.29 g |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 11.0 | 1.30 mL |

| Sodium Hydroxide | NaOH | 40.00 | 25.0 | 1.00 g |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL |

| Deionized Water | H₂O | 18.02 | - | 50 mL |

| 1 M Hydrochloric Acid | HCl | 36.46 | - | As needed |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | - | 20 mL |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |

Procedure:

-

Dissolution of the Amino Acid: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpyrrolidine-2-carboxylic acid (1.29 g, 10.0 mmol) in a solution of sodium hydroxide (1.00 g, 25.0 mmol) in 25 mL of deionized water. Stir until the solid is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

-

Addition of Benzoyl Chloride: In a separate beaker, dissolve benzoyl chloride (1.30 mL, 11.0 mmol) in 25 mL of dichloromethane. Transfer this solution to an addition funnel.

-

Reaction: Add the benzoyl chloride solution dropwise to the cooled amino acid solution over a period of 30-45 minutes, ensuring the temperature of the reaction mixture remains below 10 °C. Vigorous stirring is crucial to ensure efficient mixing between the two phases.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. Then, remove the ice bath and allow the reaction to stir at room temperature for another 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer twice with 20 mL portions of dichloromethane.

-

Combine all organic layers and wash them sequentially with 20 mL of 1 M HCl and 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, a viscous oil or a solid, can be purified by recrystallization. A suitable solvent system, such as ethyl acetate/hexane, should be employed to obtain the pure 1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid.

Safety Precautions

-

Benzoyl Chloride: Benzoyl chloride is corrosive, a lachrymator, and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sodium Hydroxide: Sodium hydroxide is a corrosive solid. Avoid contact with skin and eyes.

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Characterization of 1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid

The successful synthesis of the target compound should be confirmed by a combination of spectroscopic techniques.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the benzoyl group (typically in the range of 7.4-8.0 ppm), the protons of the pyrrolidine ring, and a singlet for the methyl group. The chemical shifts and coupling patterns of the pyrrolidine protons will be complex due to the restricted rotation around the amide bond.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for the carbonyl carbons of the amide and the carboxylic acid (typically in the range of 165-180 ppm), the aromatic carbons of the benzoyl group, and the aliphatic carbons of the pyrrolidine ring and the methyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretch, typically around 1630-1680 cm⁻¹. A broad absorption band corresponding to the O-H stretch of the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹.[5] The C=O stretch of the carboxylic acid will also be present, likely overlapping with the amide carbonyl or appearing around 1700-1725 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid (C₁₂H₁₃NO₃, MW = 219.24 g/mol ).

Troubleshooting and Optimization

-

Low Yield: If the yield is low, ensure that the benzoyl chloride is of high quality and was added slowly at a low temperature to minimize hydrolysis. Incomplete reaction can be addressed by extending the reaction time or slightly increasing the temperature after the initial addition.

-

Side Reactions: The primary side reaction is the hydrolysis of benzoyl chloride to benzoic acid. This can be minimized by maintaining a low temperature during the addition and ensuring efficient stirring. Any benzoic acid impurity can typically be removed during the acidic wash or by recrystallization.

-

Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel using a gradient of ethyl acetate in hexane may be an effective purification method.

Conclusion

The Schotten-Baumann reaction provides an efficient and reliable method for the synthesis of 1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid. This application note offers a detailed protocol and a scientific rationale for the procedural steps, enabling researchers to confidently perform this synthesis. The insights into the reaction mechanism, safety considerations, and characterization techniques are intended to support the successful preparation and validation of this valuable N-acylated amino acid derivative for applications in drug discovery and development.

References

-

Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]

-

Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. Available at: [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

-

Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

-

Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

-

McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. NC State University Libraries. Retrieved from [Link]

Sources

Protocol for the Benzoylation of α-Methylproline: A Detailed Application Note for Researchers

This comprehensive guide provides a detailed protocol for the N-benzoylation of α-methylproline, a crucial modification in the synthesis of specialized peptides and chiral ligands. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental procedure, and thorough characterization methods.

Introduction: The Significance of N-Benzoyl-α-methylproline

α-Methylproline is a conformationally constrained amino acid that, when incorporated into peptides, imparts significant resistance to enzymatic degradation and induces specific secondary structures. The N-benzoylation of α-methylproline further modifies its properties, enhancing its lipophilicity and altering its steric and electronic profile. This makes N-benzoyl-α-methylproline a valuable building block in medicinal chemistry for the development of novel therapeutics with improved pharmacokinetic properties.

The most common and efficient method for the N-benzoylation of amino acids is the Schotten-Baumann reaction.[1] This robust reaction involves the acylation of the amino group with an acyl chloride, in this case, benzoyl chloride, under aqueous alkaline conditions.[2] The base, typically sodium hydroxide, plays a dual role: it deprotonates the amino group, increasing its nucleophilicity, and neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[2]

Reaction Mechanism: The Schotten-Baumann Acylation

The reaction proceeds via a nucleophilic acyl substitution. The deprotonated secondary amine of α-methylproline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group to yield the final N-benzoyl-α-methylproline product.

Caption: Mechanism of the Schotten-Baumann benzoylation of α-methylproline.

Experimental Protocol: Synthesis of N-Benzoyl-α-methylproline

This protocol outlines a standard laboratory procedure for the synthesis of N-benzoyl-α-methylproline with a high expected yield.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| α-Methylproline | C₆H₁₁NO₂ | 129.16 | 6.46 g (0.05 mol) | (S)- or (R)-enantiomer |

| Sodium Hydroxide | NaOH | 40.00 | 4.0 g (0.1 mol) | Pellets or solution |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 7.03 g (0.05 mol) | Freshly distilled if necessary |

| Deionized Water | H₂O | 18.02 | ~200 mL | |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~50 mL | For extraction |

| Concentrated HCl | HCl | 36.46 | As needed | For acidification |

Step-by-Step Procedure

-

Dissolution of α-Methylproline: In a 250 mL Erlenmeyer flask, dissolve 6.46 g (0.05 mol) of α-methylproline in 100 mL of 1 M sodium hydroxide solution (4.0 g NaOH in 100 mL water). Cool the solution to 0-5 °C in an ice-water bath with continuous stirring. The use of a basic solution is crucial to deprotonate the carboxylic acid and the secondary amine, rendering the latter a more potent nucleophile.

-

Acylation Reaction: While vigorously stirring the cooled α-methylproline solution, slowly add 7.03 g (5.8 mL, 0.05 mol) of benzoyl chloride dropwise over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C. The slow addition of benzoyl chloride is critical to control the exothermic reaction and prevent unwanted side reactions.

-

Reaction Completion: After the addition is complete, remove the ice bath and continue to stir the mixture for an additional 1-2 hours at room temperature. The completion of the reaction can be monitored by the disappearance of the characteristic smell of benzoyl chloride.

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the mixture with 50 mL of diethyl ether to remove any unreacted benzoyl chloride and other non-polar impurities. Discard the organic layer. This step is essential for a cleaner product.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. The product, N-benzoyl-α-methylproline, is insoluble in acidic aqueous solution and will precipitate out as a white solid.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 25 mL) to remove any inorganic salts.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. A typical yield for this procedure is in the range of 80-90%.

Caption: Workflow for the synthesis of N-benzoyl-α-methylproline.

Characterization of N-Benzoyl-α-methylproline

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Physical Properties

-

Appearance: White crystalline solid.

-

Expected Yield: 80-90%.

Spectroscopic Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum of N-benzoyl-α-methylproline is expected to show characteristic signals for the aromatic protons of the benzoyl group, the protons of the pyrrolidine ring, and the methyl group. Due to the presence of the amide bond, rotational isomers (rotamers) may be observed, leading to a doubling of some signals.

Expected Chemical Shifts (in CDCl₃, δ in ppm):

| Protons | Expected Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.3 - 7.6 |

| Pyrrolidine (CH₂, CH) | 1.8 - 4.0 |

| α-Methyl (CH₃) | ~1.5 (singlet) |

| Carboxylic Acid (COOH) | > 10.0 (broad singlet) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide evidence for all the carbon atoms in the molecule.

Expected Chemical Shifts (in CDCl₃, δ in ppm):

| Carbon | Expected Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | > 170 |

| Amide (C=O) | ~170 |

| Aromatic (C₆H₅) | 125 - 135 |

| Pyrrolidine (C) | 20 - 70 |

| α-Methyl (CH₃) | ~20 |

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in N-benzoyl-α-methylproline.

Expected Absorption Bands (cm⁻¹):

| Functional Group | Expected Absorption (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C=O stretch (Carboxylic Acid) | 1700-1725 |

| C=O stretch (Amide) | 1630-1680 |

| C-N stretch (Amide) | 1200-1300 |

| Aromatic C-H stretch | ~3030 |

| Aromatic C=C stretch | 1450-1600 |

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Ensure benzoyl chloride is fresh and added slowly. Allow for sufficient reaction time at room temperature. |

| Product lost during work-up | Ensure complete precipitation by acidifying to pH 2-3. Avoid excessive washing. | |

| Oily Product | Impurities present | Ensure thorough extraction with diethyl ether. Recrystallize the product from a suitable solvent system (e.g., ethanol/water). |

| No Precipitation | Insufficient acidification | Check the pH of the solution and add more concentrated HCl if necessary. |

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of N-benzoyl-α-methylproline via the Schotten-Baumann reaction. By following the outlined procedure and characterization methods, researchers can confidently synthesize and verify this important building block for applications in peptide synthesis and drug discovery. The provided insights into the reaction mechanism and troubleshooting tips further enhance the utility of this guide for both novice and experienced chemists.

References

-

Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

-

Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]

-

BYJU'S. (2019). Schotten Baumann Reaction. [Link]

-

Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

-

Organic Syntheses. L-Proline, 2-methyl-. [Link]

-

Testbook. (n.d.). Schotten Baumann Reaction. [Link]

Sources

Incorporating hindered amino acids into solid-phase peptide synthesis

Application Note: High-Efficiency Incorporation of Sterically Hindered Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The incorporation of sterically hindered amino acids—specifically

The Mechanistic Challenge

Steric hindrance in SPPS manifests in two distinct kinetic traps:

-

Nucleophilic Hindrance (The Amine): When coupling to an

-methylated residue, the secondary amine is sterically crowded. The nucleophilic attack on the incoming activated ester is significantly slower than on a primary amine. -

Electrophilic Hindrance (The Carbonyl): When coupling an

-disubstituted amino acid (like Aib), the gem-dimethyl effect restricts the conformational space, making the formation of the activated ester and the subsequent attack difficult.

The Consequence: If the coupling rate (

Reagent Selection Strategy

We categorize coupling reagents based on their "Power vs. Risk" profile.

| Reagent Class | Reagent | Power | Risk/Side Reactions | Recommended Use |

| Phosphonium | PyAOP | Very High | Low (No guanidinylation) | Extreme Hindrance. Coupling to |

| Uronium | COMU | High | Low (Explosion-free vs HATU) | High Hindrance. Aib-Aib, |

| Uronium | HATU | High | Moderate (Guanidinylation) | Legacy Standard. Effective, but COMU is safer/cheaper. |

| Carbodiimide | DIC/Oxyma | Moderate | Very Low (Low Racemization) | Moderate Hindrance. Val, Ile, Thr at high temp (>75°C). |

Decision Logic for Reagent Selection

Figure 1: Reagent selection decision tree based on steric demand.

Detailed Protocols

Protocol A: The "Extreme" Coupling (N-Methyl / Aib)

Target: Coupling an amino acid onto an

Reagents Preparation:

-

AA Solution: 0.2 M Fmoc-AA-OH in DMF.

-

Activator: 0.5 M COMU in DMF.[3]

-

Base: 2.0 M DIPEA (Diisopropylethylamine) in NMP (N-methylpyrrolidone).[2]

Step-by-Step Procedure:

-

Resin Preparation: Ensure resin is Fmoc-deprotected and washed (

DMF).[2][4] -

Pre-Activation (Critical):

-

Combine Fmoc-AA-OH (4 eq) and COMU (4 eq) in a vial.

-

Add DIPEA (8 eq).

-

Wait exactly 30 seconds. (Allows formation of the active Oxyma ester without extensive hydrolysis).

-

-

Coupling:

-

Wash: Drain and wash with DMF (

). -

Re-Couple (Mandatory): Repeat steps 2-4 with fresh reagents.

-

Capping (Recommended): Acetylate unreacted amines using Acetic Anhydride/DIPEA/DMF (1:2:7) to prevent deletion sequences.

Protocol B: Monitoring via Chloranil Test

The standard Kaiser (Ninhydrin) test will not work for

Materials:

-

Sol A: 2% Acetaldehyde in DMF.[6]

-

Sol B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.[2]

Procedure:

-

Take a small sample of resin beads (~2 mg) into a small glass tube.

-

Wash beads

with Ethanol to remove synthesis solvents. -

Add 2 drops of Sol A and 2 drops of Sol B .

-

Let stand for 5 minutes at room temperature.

-

Interpretation:

-

Blue/Green Beads: Positive (Secondary amine present

Coupling Failed). -

Colorless/Yellow Beads: Negative (Coupling Complete).

-

Workflow Visualization

The following diagram illustrates the modified SPPS cycle required for hindered residues.

Figure 2: Modified SPPS cycle with checkpoints for hindered residues.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (Deletion) | Incomplete coupling due to sterics.[7] | Switch from HATU to PyAOP . PyAOP avoids guanidinium formation, allowing longer reaction times without terminating the chain [1]. |

| Racemization (Cys/His) | Microwave temperature too high. | Lower microwave temp to 50°C and use DIC/Oxyma instead of phosphonium salts [2]. |

| Aggregation | Beta-sheet formation in growing chain.[2] | Use Pseudoproline dipeptides or switch solvent to NMP or DMSO/DMF mix to disrupt H-bonds.[2] |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

Collins, J. M., et al. (2014). Microwave-Enhanced SPPS of Hindered, Non-Standard Amino Acids. CEM Application Notes.

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

-

Sigma-Aldrich. (2024).[2] Peptide Coupling Reagents Guide. Merck/Sigma Technical Library.

Sources

- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 2. bachem.com [bachem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]

- 7. benchchem.com [benchchem.com]

Application Note & Protocol: A Guide to Optimizing Reaction Conditions for Sterically Hindered Proline Coupling

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Proline Conundrum in Peptide Synthesis

Proline, with its unique cyclic structure, holds a distinct position among the 20 proteinogenic amino acids. Its rigid pyrrolidine ring imparts significant conformational constraints on the peptide backbone, making it a crucial element in protein folding and secondary structure formation.[1] However, the very features that make proline structurally valuable also present considerable challenges during chemical peptide synthesis. The secondary amine of proline is sterically hindered and less nucleophilic than the primary amines of other amino acids, leading to slower reaction kinetics and incomplete coupling reactions.[2] This "proline conundrum" is a frequent source of failed syntheses, leading to deletion sequences and impure products, particularly in the synthesis of proline-rich peptides or when coupling bulky amino acids to a proline residue.[3]

This application note provides a comprehensive guide for overcoming the challenges associated with sterically hindered proline coupling. We will delve into the mechanistic basis of these difficulties and present field-proven strategies and detailed protocols to optimize your reaction conditions, ensuring high-yield and high-purity synthesis of proline-containing peptides.

I. Understanding the Hurdles: Why is Proline Coupling so Difficult?

The primary obstacle in proline coupling is steric hindrance. The rigid, cyclic side chain of proline, combined with the N-terminal protecting group (e.g., Boc or Fmoc), physically obstructs the approach of the activated carboxylic acid of the incoming amino acid.[4] This leads to a higher activation energy barrier for the reaction compared to couplings involving other amino acids.

Several other factors exacerbate this issue:

-

Reduced Nucleophilicity: The secondary amine of proline is less nucleophilic than the primary amines of other amino acids, further slowing down the coupling reaction.[2]

-

Diketopiperazine Formation: When proline is one of the first two amino acids in a sequence (at the dipeptide stage), there is a high propensity for intramolecular cyclization to form a stable six-membered diketopiperazine ring, leading to chain termination.[2][4]

-

Racemization: While proline itself is not prone to racemization at its alpha-carbon during coupling, the use of aggressive coupling conditions to overcome steric hindrance can increase the risk of racemization for the activated amino acid being coupled to proline, as well as for sensitive amino acids elsewhere in the peptide sequence.[5][6]

-

Peptide Aggregation: Proline's unique structure can induce turns and kinks in the growing peptide chain, which can sometimes contribute to the formation of secondary structures and lead to peptide aggregation on the solid support.[3] This aggregation can hinder reagent access and lead to incomplete reactions.

II. Strategic Optimization of Reaction Parameters

A multi-faceted approach is required to successfully navigate the challenges of proline coupling. The following sections detail key parameters that can be optimized to drive the reaction to completion while minimizing side reactions.

A. The Crucial Role of Coupling Reagents

The choice of coupling reagent is paramount for activating the carboxylic acid of the incoming amino acid and facilitating its reaction with the hindered proline amine. For sterically demanding couplings, onium salt-based reagents are generally more effective than standard carbodiimides like DCC or DIC used alone.[4]

-

Uronium/Aminium Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly recommended.[2][4][7] They form highly reactive active esters, leading to faster and more efficient reactions.[4] HATU is often considered superior for difficult sequences due to its high reactivity and lower risk of epimerization.[4]

-

Phosphonium Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for hindered couplings.[8] PyAOP has been shown to be particularly effective for coupling N-methylated amino acids, which share some of the steric challenges of proline.[8]

-

Additives: The use of additives like 1-Hydroxybenzotriazole (HOBt) or, more effectively, OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) can suppress racemization and, in some cases, improve coupling efficiency.[2] However, it's important to note that HOBt in combination with carbodiimides in DMF should be avoided when coupling to proline, as it can promote racemization.[2]

Table 1: Comparison of Common Coupling Reagents for Hindered Proline Coupling

| Coupling Reagent | Class | Key Advantages | Considerations |

| HATU | Uronium/Aminium | High reactivity, low racemization risk.[4] | Higher cost. |

| HBTU/TBTU | Uronium/Aminium | Widely used, effective for many couplings.[6] | Can cause guanidinylation of the N-terminus if used in excess.[4] |

| HCTU | Uronium/Aminium | High reactivity, often faster than HBTU.[2] | Similar considerations to HBTU. |

| PyBOP/PyAOP | Phosphonium | Highly effective for hindered couplings, PyAOP is excellent for N-methylated amino acids.[8] | Byproducts can sometimes be more difficult to remove. |

| DIC/OxymaPure | Carbodiimide/Additive | Low racemization potential.[2] | May be less effective for the most challenging couplings compared to onium salts. |

B. Solvent Systems: More Than Just a Medium

The solvent plays a critical role in solvating the growing peptide chain and the reagents, influencing reaction rates and helping to disrupt secondary structures.[9][10]

-

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common and effective solvents for solid-phase peptide synthesis (SPPS). NMP is often considered a better solvating agent and can be beneficial for sequences prone to aggregation.[2]

-

Mixed Solvent Systems: For particularly "difficult sequences," the use of mixed solvents can be highly advantageous. Adding a chaotropic agent like DMSO or a structure-disrupting solvent like trifluoroethanol (TFE) to DMF can help prevent peptide aggregation and improve coupling efficiency.[7]

C. The Temperature Dilemma: Balancing Speed and Fidelity

Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier of sterically hindered couplings.

-

Elevated Temperatures: Performing coupling reactions at elevated temperatures (e.g., 50-86°C) can significantly improve yields for difficult sequences.[5] Both conventional heating and microwave irradiation can be employed to achieve this.[5][11]

-

The Risk of Racemization: The primary drawback of elevated temperatures is the increased risk of racemization, especially for sensitive amino acids like histidine and cysteine.[5][11] Therefore, a careful optimization of temperature and reaction time is crucial. For many sequences, shorter reaction times at elevated temperatures are preferable to prolonged reactions at room temperature.[12]

III. Proven Protocols for Success

The following protocols are designed to provide a starting point for optimizing your sterically hindered proline coupling reactions.

Protocol 1: Standard Double Coupling for a Post-Proline Residue

This protocol is recommended for coupling an amino acid immediately following a proline residue.[13]

Workflow Diagram:

Caption: Workflow for double coupling after a proline residue.

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin-bound peptide (with the N-terminal proline) in DMF for 30 minutes.

-

Fmoc Deprotection: Perform Fmoc deprotection of the proline residue using 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

First Coupling:

-

Prepare a solution of the incoming Fmoc-protected amino acid (3 equivalents relative to resin loading), your chosen coupling reagent (e.g., HATU, 2.9 equivalents), and a base such as DIPEA (6 equivalents) in DMF.

-

Add the coupling solution to the resin and allow it to react for 1-2 hours at room temperature.

-

-

Intermediate Wash: Wash the resin with DMF (3 times).

-

Second Coupling:

-

Repeat the coupling step with a fresh solution of the activated amino acid.

-

Allow the second coupling to proceed for another 1-2 hours.

-

-

Final Wash: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling. Note that the Kaiser test can sometimes give false negatives with hindered couplings.

Protocol 2: High-Temperature Coupling for a Difficult Proline-Containing Sequence

This protocol is suitable for sequences where aggregation is suspected or when coupling a particularly bulky residue to proline.

Workflow Diagram:

Caption: Pseudoproline dipeptides disrupt aggregation.

B. Increased Reagent Concentration

For bimolecular reactions like peptide coupling, increasing the concentration of the reactants can significantly improve reaction rates. [13]Using a higher concentration of the amino acid and coupling reagent solution (e.g., 0.5 M) can be a simple yet effective way to drive difficult couplings to completion. [13]

V. Conclusion and Future Outlook

The successful synthesis of proline-containing peptides is a critical capability for researchers in drug discovery and chemical biology. While sterically hindered proline coupling presents a significant challenge, a systematic and informed approach to optimizing reaction conditions can lead to high yields and purities. By carefully selecting coupling reagents, optimizing solvent systems and temperature, and employing advanced strategies like double coupling and the use of pseudoproline dipeptides, the "proline conundrum" can be effectively solved. As peptide-based therapeutics continue to grow in importance, robust and efficient methods for synthesizing these complex molecules will remain a key area of innovation.

References

- Vertex AI Search. (2022).

- Vertex AI Search. (2022).

- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.

- Vertex AI Search. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

- ACS Publications. (n.d.). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies | The Journal of Organic Chemistry.

- Benchchem. (n.d.). Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis.

- ConnectSci. (n.d.).

- Benchchem. (n.d.). Optimizing coupling reagents for sterically hindered Boc-L-proline.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis?.

- NIH. (n.d.).

- Vertex AI Search. (2022). Solvation stabilizes intercarbonyl n→π interactions and polyproline II helix*.

- ResearchGate. (n.d.). Proline-to-cysteine cyclization for generating conformationally constrained cyclic peptides | Request PDF.

- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.

- Biotage. (n.d.).

- ChemRxiv. (n.d.). Stirring Peptide Synthesis to a New Level of Efficiency.

- Sigma-Aldrich. (n.d.).

- PubMed. (2022). Head-to-tail cyclization of side chain-protected linear peptides to recapitulate genetically-encoded cyclized peptides.

- AAPPTEC. (2020). Synthesizing Hydrophobic Peptides.

- NIH. (n.d.).

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.

- NIH. (n.d.). Understanding and Designing Head-to-Tail Cyclic Peptides - PMC.

- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.

- PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids.

- NIH. (2025). Emerging Roles of De Novo Proline Biosynthesis in Human Diseases - PMC.

- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Books. (2017). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.

- Longdom Publishing. (n.d.).

- ResearchGate. (2025).

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- ACS Figshare. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- ACS Publications. (n.d.). Solvent Effects and pH Dependence of the X-ray Absorption Spectra of Proline from Electrostatic Embedding Quantum Mechanics/Molecular Mechanics and Mixed-Reference Spin-Flip Time-dependent Density-Functional Theory | The Journal of Physical Chemistry A.

- Wikipedia. (n.d.).

- CHIMIA. (n.d.). View of The Synthesis of Sterically Hindered Amides.

- Vertex AI Search. (n.d.). Optimizing Peptide Synthesis: The Role of Wang Resin and Coupling Efficiency.

- CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.

- PubMed. (2014). The synthesis of sterically hindered amides.

- YouTube. (2019).

- NIH. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.

Sources

- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. blog.mblintl.com [blog.mblintl.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bachem.com [bachem.com]

- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]

- 8. peptide.com [peptide.com]

- 9. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. peptide.com [peptide.com]

- 12. jpt.com [jpt.com]

- 13. biotage.com [biotage.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low yields, in the synthesis of 1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid. My goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize this synthesis effectively.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in the N-benzoylation of 2-methylpyrrolidine-2-carboxylic acid are a frequent yet solvable issue. The synthesis, while conceptually straightforward, has several critical parameters that can drastically impact the outcome. This section addresses the most common failure points in a question-and-answer format.

Q1: My overall yield is consistently below 40%. Where is the most common point of failure?

A1: When diagnosing a low-yield synthesis, it's crucial to evaluate the entire workflow systematically. For this specific molecule, the process can be divided into three key stages: Starting Material Quality, the N-Benzoylation Reaction, and the Product Work-up/Purification. Significant losses are most frequently encountered during the N-benzoylation and the subsequent aqueous work-up.

A logical first step is to analyze the N-benzoylation reaction by Thin Layer Chromatography (TLC) to determine if the reaction is going to completion. If the starting material is fully consumed, the problem likely lies in the work-up and purification stages. If significant starting material remains, the reaction conditions themselves require optimization.

Below is a logic diagram to guide your troubleshooting process.

Q2: My N-benzoylation reaction stalls and does not go to completion. How can I improve the reaction conditions?

A2: This is a classic issue often related to the Schotten-Baumann reaction conditions typically employed for this transformation.[1][2] The reaction involves the acylation of the amino acid's secondary amine with benzoyl chloride under basic conditions. Here are the critical parameters to optimize:

-

Base Selection and Stoichiometry : An adequate amount of base is required to neutralize the HCl generated during the reaction.[1] A lack of base will cause the liberated HCl to protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Typically, 2.0 to 2.5 equivalents of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used.[3]

-

Reagent Quality : Benzoyl chloride is highly reactive and susceptible to hydrolysis.[4] Ensure you are using a fresh bottle or a properly stored reagent. Old benzoyl chloride will contain benzoic acid, which will be unreactive and complicate purification.

-

Temperature Control : The reaction between an amine and an acyl chloride is highly exothermic.[3] Adding the benzoyl chloride slowly to a cooled (0 °C) solution of the amino acid and base is critical. This controlled addition prevents localized overheating, which can promote the hydrolysis of benzoyl chloride and other side reactions.

-

Vigorous Mixing : If using a biphasic system (e.g., water and an organic solvent like dichloromethane), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[4]

| Parameter | Standard Condition | Troubleshooting Tip | Rationale |

| Base | 2.0 eq. NaOH | Increase to 2.5 eq. | Ensures complete neutralization of generated HCl. |

| Benzoyl Chloride | 1.1 eq. | Use 1.2-1.3 eq. | Compensates for minor hydrolysis during addition. |

| Temperature | Room Temp | Cool to 0 °C for addition | Minimizes premature hydrolysis of benzoyl chloride.[3] |

| Stirring | Moderate | Vigorous mechanical stirring | Crucial for mass transfer in biphasic systems.[4] |

Q3: I am losing a significant amount of my product during the aqueous work-up. What is the correct extraction procedure?

A3: This is arguably the most common source of yield loss. The product, 1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid , has pH-dependent solubility.

-

Under basic or neutral conditions (pH > 7): The carboxylic acid group is deprotonated to the carboxylate salt (-COO⁻). This salt is ionic and highly soluble in the aqueous phase, meaning it will not extract into common organic solvents like ethyl acetate or dichloromethane.

-

Under acidic conditions (pH < 4): The carboxylate is protonated to the neutral carboxylic acid (-COOH). This form is significantly more nonpolar and will preferentially partition into the organic phase.

The Critical Step: After the reaction is complete, you must carefully acidify the aqueous layer with an acid like 1M or 2M HCl to a pH of approximately 2. You can verify this with pH paper. Only after acidification should you perform the extractions with your chosen organic solvent. Failure to properly acidify is a primary cause of catastrophic yield loss.[5][6]

Q4: I observe a significant amount of a white solid impurity in my final product, which I suspect is benzoic acid. How can I remove it?

A4: Benzoic acid is the primary byproduct, formed from the hydrolysis of excess benzoyl chloride.[3] While acidification is necessary to extract your product, it also ensures that this benzoic acid impurity will be extracted as well.

There are two effective methods for its removal:

-

Recrystallization: If your product is a solid, recrystallization is often effective. However, finding a solvent system that cleanly separates the product from benzoic acid can be challenging.

-

Trituration/Washing with a Nonpolar Solvent: Benzoic acid has moderate solubility in nonpolar solvents like hexanes or heptane, particularly because it can form a less polar hydrogen-bonded dimer.[7] Your N-benzoylated amino acid product, being more polar, should be much less soluble. Stirring or "triturating" your crude solid product with room temperature hexanes and then filtering can effectively wash away the benzoic acid impurity.[7]

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for 1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid?

A1: The most direct route involves the N-benzoylation of the parent amino acid, 2-methylpyrrolidine-2-carboxylic acid (also known as 2-methylproline).[8][9] This is typically achieved using the Schotten-Baumann reaction, where benzoyl chloride is added to an aqueous basic solution of the amino acid.[2] The synthesis of the 2-methylproline starting material itself can be a multi-step process, often starting from L-proline via a diastereoselective methylation.[10]

Q2: Are there alternative benzoylating agents I can use instead of benzoyl chloride?

A2: Yes, while benzoyl chloride is the most common and cost-effective reagent, alternatives exist. Benzoic anhydride can be used, sometimes in refluxing acetic acid or with a catalyst, though it is less reactive.[11][12] Peptide coupling reagents (e.g., EDC, HATU) can also be used to couple benzoic acid directly to the amine, but this is a much more expensive route typically reserved for small-scale or sensitive substrate applications. For bulk synthesis, optimized Schotten-Baumann conditions remain the most practical approach.

Q3: How critical is the purity of the starting 2-methylpyrrolidine-2-carboxylic acid?

A3: It is highly critical. The primary concern would be the presence of residual L-proline (the precursor). Since L-proline also has a secondary amine, it will react with benzoyl chloride under the reaction conditions to form N-benzoylproline. This impurity is structurally very similar to your desired product, making it extremely difficult to remove by standard purification techniques like extraction or simple crystallization. Therefore, ensuring the high purity of your starting material is essential for obtaining a pure final product.[13]

Appendix: Optimized N-Benzoylation Protocol

This protocol is a robust starting point for the synthesis, incorporating the troubleshooting advice discussed above.

Materials:

-

2-methylpyrrolidine-2-carboxylic acid (1.0 eq)

-

Sodium Hydroxide (NaOH) (2.2 eq)

-

Benzoyl Chloride (1.2 eq)

-

Deionized Water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

2M Hydrochloric Acid (HCl)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpyrrolidine-2-carboxylic acid (1.0 eq) and NaOH (2.2 eq) in deionized water (approx. 10 mL per gram of amino acid).

-

Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature is between 0-5 °C.

-

Benzoylation: Add benzoyl chloride (1.2 eq) dropwise via syringe or dropping funnel over 20-30 minutes. Ensure the internal temperature does not rise above 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-3 hours. Monitor the reaction's completion by TLC (a suitable mobile phase is often 10% methanol in dichloromethane with 1% acetic acid).

-

Work-up - Quenching: Cool the reaction mixture again in an ice bath.

-

Work-up - Acidification: Slowly and carefully add 2M HCl with stirring until the pH of the aqueous phase is ~2 (check with pH paper).

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with your organic solvent of choice (e.g., EtOAc, 3 x 50 mL).

-

Work-up - Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and then brine (1 x 50 mL). The brine wash helps to break any emulsions that may have formed.[4]

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude material by recrystallization or trituration with hexanes to remove residual benzoic acid.

References

- Benchchem. (n.d.). How to optimize reaction conditions for N-benzoylation of pyrrolidine.

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

- Jursic, B. S., & Neumann, D. (2001). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants.

- BASF SE. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.

- Martínez-Alvarado, C., et al. (2020). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 64(2).

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

- Jursic, B. S., & Neumann, D. (2001). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. Taylor & Francis Online.

- Martínez-Alvarado, C., et al. (2020). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México.

- Seebach, D., et al. (1983). L-Proline, 2-methyl-. Organic Syntheses.

- Reddit. (2019).

-

PubChem. (n.d.). 2-Methylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Egbujor, M. C., et al. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MOJ Bioorganic & Organic Chemistry, 4(1), 22-25.

-

PubChem. (n.d.). 2-Methyl-L-proline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Schotten-Baumann Reaction [organic-chemistry.org]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. reddit.com [reddit.com]

- 8. 2-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 95491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Methyl-L-proline | C6H11NO2 | CID 6993664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 12. scielo.org.mx [scielo.org.mx]

- 13. Troubleshooting [chem.rochester.edu]

Technical Support Center: 2-Methylproline Activation & Coupling

Topic: Prevention of Racemization & Optimization of Coupling Efficiency

Document ID: TSC-2MP-001 Last Updated: 2025-10-14 Status: Active

Core Technical Directive

The "Quaternary Paradox": Users frequently report "racemization" when working with 2-methylproline (2-MePro). It is critical to distinguish the chemical reality from the observed result:

-

2-MePro Itself Does Not Racemize: As an

-disubstituted amino acid, 2-MePro lacks the acidic -

The "Phantom" Racemization: The observed loss of optical purity almost invariably belongs to the incoming amino acid (coupling to the N-terminus of 2-MePro) or is a result of impure starting materials.

The Root Cause:

The additional methyl group at the

Support Goal: The protocols below focus on accelerating coupling kinetics (to beat the racemization clock of the partner) and minimizing base-mediated proton abstraction .

Troubleshooting & Diagnostics

Q1: I am seeing significant D-isomer content after coupling Fmoc-Xaa-OH to H-2-MePro-Peptide. Why?

Diagnosis: This is Pre-Coupling Racemization of Residue Xaa .

Because H-2-MePro is a poor nucleophile, the activation of Fmoc-Xaa-OH lasts too long. Standard bases (DIPEA/NMM) eventually abstract the

Corrective Action:

-

Switch Reagents: Move from HBTU/HCTU to HATU or COMU . The aza-benzotriazole (HOAt) moiety in HATU facilitates faster coupling to hindered amines via the "neighboring group effect."

-

Change the Base: Replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is sufficiently basic to drive the reaction but sterically hindered enough to minimize proton abstraction from the activated species.

-

Protocol Shift: Use Acid Fluorides (TFFH) or Bis(trichloromethyl)carbonate (BTC) . Acid chlorides/fluorides are smaller electrophiles than uronium/phosphonium salts and suffer less from steric clash.

Q2: My coupling yield is <20% even with double coupling. Is the 2-MePro degrading?

Diagnosis: No, it is likely Steric Occlusion . The methyl group acts as a shield. Standard "room temperature, 1 hour" protocols fail here.

Corrective Action:

-

Temperature: Elevate coupling temperature to 50°C - 60°C (Microwave preferred). Note: Only safe because 2-MePro itself cannot racemize.

-

Re-coupling: Do not just repeat the same coupling.

-

Coupling 1: HATU / HOAt / Collidine (2 hours).

-

Coupling 2: PyBrOP / DIPEA (At elevated temp). PyBrOP activates via a different mechanism (acid bromide in situ) that is often superior for hindered secondary amines.

-

Q3: I suspect the 2-MePro starting material is impure. How do I verify?

Diagnosis: Enantiomeric impurity in commercial blocks.

Synthesis of

Verification Protocol:

-

Derivatize a sample of your starting material with Marfey’s Reagent (FDAA).

-

Analyze via HPLC (C18 column).

-

If you see two distinct peaks before any coupling has occurred, your starting material is racemic.

Visualizing the Failure Mode

The following diagram illustrates why the incoming amino acid racemizes while waiting for the sterically hindered 2-MePro to attack.

Caption: The "Waiting Room" Effect: Steric hindrance of 2-MePro delays coupling, allowing the activated partner to divert into the oxazolone racemization pathway.

Optimized Experimental Protocols

Protocol A: Coupling TO N-Terminal 2-MePro (Preventing Partner Racemization)

Use this when extending the chain FROM a 2-MePro residue.

| Parameter | Standard Condition (AVOID) | Optimized Condition (USE) |

| Coupling Reagent | HBTU / HCTU | HATU or COMU |

| Additive | HOBt | HOAt (Essential for sterics) |

| Base | DIPEA (Diisopropylethylamine) | TMP (2,4,6-Collidine) |

| Solvent | DMF | DMF / NMP (1:1) or pure NMP |

| Activation Time | 2-5 minutes | 0 minutes (Add base last, in situ) |

Step-by-Step:

-

Dissolution: Dissolve Fmoc-AminoAcid-OH (5.0 eq) and HATU (4.9 eq) in minimum NMP.

-

Resin Prep: Ensure H-2-MePro-Resin is swollen in DMF/DCM.

-

Addition: Add the amino acid/HATU solution to the resin.

-

Initiation: Immediately add 2,4,6-Collidine (10 eq) . Do not pre-mix base with the activated ester.

-

Reaction: Agitate for 2 hours at 50°C .

-

Monitoring: Check with Chloranil test (Kaiser test often gives false negatives/positives with secondary amines).

Protocol B: Activation OF 2-MePro (Coupling to Next Residue)

Use this when adding 2-MePro to the peptide chain.

The Acid Fluoride Method (TFFH): This method generates the highly reactive amino acid fluoride in situ, which is smaller and less hindered than the OAt ester.

-

Reagents:

-

Fmoc-2-MePro-OH (4 eq)

-

TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4 eq)

-

DIPEA (8 eq)

-

-

Procedure:

-

Dissolve Fmoc-2-MePro-OH and TFFH in dry DCM (or DMF if solubility is poor).

-

Add DIPEA under nitrogen atmosphere.

-

Stir for 5-10 minutes to form the acid fluoride.

-

Add mixture to the resin (containing the free amine of the previous residue).

-

Coupling time: 2-4 hours at Room Temperature (or 1 hour at 50°C).

-

Decision Logic for Reagent Selection

Use this logic flow to select the correct activation strategy based on your specific sequence position.

Caption: Strategic selection of reagents based on the role of 2-MePro in the coupling event.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

- Grounding: Authoritative review on HATU, HOAt, and phosphonium salts for hindered couplings.

-

Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Acylated Amino Acids. Organic Letters, 4(18), 3067–3070. Link

- Grounding: Establishes Collidine as the superior base for preventing racemiz

-

Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using Fmoc Chemistry. Journal of Organic Chemistry, 60(2), 405–410. Link

- -disubstituted amino acids (Aib, MePro)

-

Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl-Rich Peptides: The Case of Cyclosporin O. Journal of Peptide Science, 11(2), 85–92. Link

- Grounding: Demonstrates the use of PyBrOP and HATU for N-methyl

Technical Support Center: Purification of Proline Derivatives

Subject: Removal of Unreacted Benzoyl Chloride & Byproducts

Module 1: The Diagnostic (Know Your Enemy)

Q: Why does my product still smell like almonds/irritate my eyes after a standard bicarbonate wash?

A: You are likely experiencing hydrophobic passivation . Benzoyl chloride (BzCl) is an oil that is immiscible with water. When you wash an organic reaction mixture with aqueous sodium bicarbonate, the BzCl at the interface hydrolyzes to benzoic acid. This solid benzoic acid can form a "crust" around the remaining BzCl droplets, protecting them from further hydrolysis.

-

Result: The BzCl survives the workup, only to slowly hydrolyze later in your final product, contaminating it with benzoic acid and HCl gas.

Q: How do I distinguish between Benzoyl Chloride and Benzoic Acid contamination?

| Feature | Benzoyl Chloride (The Reagent) | Benzoic Acid (The Hydrolysis Product) |

| State | Oily liquid (often hidden in crude oil) | White crystalline solid |

| Smell | Pungent, lachrymatory (tear gas) | Faint, pleasant chemical smell |

| TLC Behavior | Reacts/streaks on silica (unstable) | Distinct spot (usually UV active, acidic tail) |

| Reactivity | Reacts with alcohols/amines | Stable |

Module 2: The "Chemical Scavenger" Protocol (Recommended)

Context: Best for reactions performed in organic solvents (DCM, THF, Ethyl Acetate) where the product is retained in the organic phase. This method chemically converts BzCl into a water-soluble byproduct that is easily washed away.[1]

The Reagent: 3-(Dimethylamino)propylamine (DMAPA) or N,N-Dimethylethylenediamine.[1]

Mechanism of Action

The primary amine of the scavenger reacts with BzCl to form a stable amide. The tertiary amine "tail" of the scavenger ensures that this new amide remains basic. An acidic wash then protonates this tail, pulling the impurity into the aqueous phase while your acidic product (N-Benzoyl Proline) remains in the organic phase.

Step-by-Step Protocol

-

Quantify Excess: Estimate the excess BzCl (usually 0.1–0.2 equivalents based on stoichiometry).

-

Add Scavenger: Add 1.5 equivalents (relative to the excess BzCl) of DMAPA to the reaction mixture.

-

Incubate: Stir at room temperature for 15–30 minutes.

-

Checkpoint: TLC should show the disappearance of the BzCl streak.

-

-

Acidic Wash (The Separation):

-

Wash the organic phase with 10% HCl or 1M Citric Acid .

-

Chemistry: The scavenger-amide becomes protonated (positive charge) and migrates to the water layer.

-

Product Status: N-Benzoyl Proline (pKa ~3.[1]7) remains protonated and neutral, staying in the organic layer.

-

-

Final Rinse: Wash with Brine, dry over MgSO₄, and concentrate.

Figure 1: The DMAPA scavenging workflow exploits acid-base chemistry to selectively remove electrophilic impurities.[1]

Module 3: The "Hydrolytic" Protocol (Schotten-Baumann Workup)

Context: Use this if you cannot use amine scavengers or if the reaction was performed in water/base (Schotten-Baumann conditions).

Q: My product precipitates with Benzoic Acid. How do I separate them?

A: You must exploit the solubility differential or the "Base Wash" technique before final acidification.